molecular formula C7H8N4 B043636 1H-Indazole-5,6-diamine CAS No. 7404-68-4

1H-Indazole-5,6-diamine

Cat. No. B043636
CAS RN: 7404-68-4
M. Wt: 148.17 g/mol
InChI Key: QJPUNSUXMNSPCN-UHFFFAOYSA-N
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Description

1H-Indazole-5,6-diamine is a compound with significant interest in the field of organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and materials. Its relevance stems from the indazole core, a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, which exhibits a variety of biological activities.

Synthesis Analysis

The synthesis of 1H-Indazoles, including 1H-Indazole-5,6-diamine derivatives, has been achieved through various methods, highlighting the diversity of approaches to constructing this heterocyclic framework. One notable method involves the metal-free synthesis from o-aminobenzoximes, using methanesulfonyl chloride and triethylamine, offering a mild approach compared to traditional methods and affording good to excellent yields (Counceller et al., 2008). Another approach involves the Cu(OAc)2-catalyzed N-N bond formation, utilizing oxygen as the terminal oxidant to produce a variety of 1H-Indazoles efficiently (Chen et al., 2016).

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications .
    • They are used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
  • Synthetic Chemistry

    • The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles .
    • The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
  • HIV Protease Inhibitors

    • Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors .
    • These inhibitors are used in the treatment of HIV/AIDS .
  • Serotonin Receptor Antagonists

    • Indazole-containing compounds have been used as serotonin receptor antagonists .
    • These antagonists can be used to treat various psychiatric disorders .
  • Aldol Reductase Inhibitors

    • Indazole-containing compounds have been used as aldol reductase inhibitors .
    • These inhibitors can be used in the treatment of complications related to diabetes and cataracts .
  • Acetylcholinesterase Inhibitors

    • Indazole-containing compounds have been used as acetylcholinesterase inhibitors .
    • These inhibitors are used in the treatment of Alzheimer’s disease .
  • Protein Kinase Inhibitors

    • Indazole derivatives have been used as protein kinase inhibitors .
    • These inhibitors are used for the treatment of cancer .
    • A number of anticancer drugs with an indazole core are commercially available, e.g., axitinib, linifanib, niraparib, and pazopanib .
    • Indazole derivatives are applied for the targeted treatment of lung, breast, colon, and prostate cancers .
  • HIV-Protease Inhibitors

    • Compounds containing an indazole nucleus have been used as HIV-protease inhibitors .
    • These inhibitors are used in the treatment of HIV/AIDS .
  • Monoamine Oxidase Inhibitors

    • Indazole-containing compounds have been used as monoamine oxidase inhibitors .
    • These inhibitors can be used in the treatment of various psychiatric and neurological disorders .
  • N-Myristoyltransferase Inhibitors

    • Indazole-containing compounds have been used as N-myristoyltransferase inhibitors .
    • These inhibitors can be used in the treatment of cancer and infectious diseases .
  • Biological Probes

    • Indazole-containing compounds have been used as biological probes .
    • These probes can be used in various biological and biochemical research .
  • Synthesis of Pyrazolo[3,4-g]quinoxaline Derivatives

    • 1H-Indazole-5,6-diamine has been used in the synthesis of new pyrazolo[3,4-g]quinoxaline derivatives.
    • These derivatives have inhibitory potencies towards Pim kinases (Pim-1, Pim-2, Pim-3) and show in vitro antiproliferative activities.

Safety And Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 1H-Indazole-5,6-diamine2. Use personal protective equipment and ensure adequate ventilation2.


properties

IUPAC Name

1H-indazole-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPUNSUXMNSPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40224940
Record name 1H-Indazole, 5,6-diamino-
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Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indazole-5,6-diamine

CAS RN

7404-68-4, 936940-91-9
Record name 1H-Indazole-5,6-diamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indazole-5,6-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5,6-Diaminoindazole
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Record name 1H-Indazole-5,6-diamine
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Record name 1H-Indazole, 5,6-diamino-
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Record name 1H-indazole-5,6-diamine
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Record name 5,6-DIAMINOINDAZOLE
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Synthesis routes and methods

Procedure details

By referring to the Step 2 of Example 7, 5,6-dinitroindazole (5.0 g, 24.0 mmol), 10% Pd/C (1 g), were used to obtain a product (2.4 g, 66.7%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two
Yield
66.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
L Gavara, E Saugues, F Anizon, P Moreau - Tetrahedron, 2011 - Elsevier
The synthesis of a series of novel indazole-5,6-diamine derivatives is described. This indazole ring system was incorporated in an octahydropyrrolo[3,4-b]phenazine scaffold and was …
Number of citations: 18 www.sciencedirect.com
L Gavara, E Saugues, G Alves, E Debiton… - European journal of …, 2010 - Elsevier
The synthesis of new pyrazolo[3,4-g]quinoxaline derivatives, as well as their Pim kinases (Pim-1, Pim-2, Pim-3) inhibitory potencies and in vitro antiproliferative activities toward a …
Number of citations: 51 www.sciencedirect.com
M Li, BX Zhao - European Journal of Medicinal Chemistry, 2014 - Elsevier
Condensed pyrazole derivatives are important heterocyclic compounds due to their excellent biological activities and have been widely applied in pharmaceutical and agromedical …
Number of citations: 124 www.sciencedirect.com
K Li, J Wang, Y Zhuang, G Yuan, Y Li, X Zhu - Carbohydrate Research, 2023 - Elsevier
N-(2-Deoxy-D-glucos-2-yl)-L-histidine (Glu-His), one of Heyns rearrangement products (HRPs), was prepared by condensation, dehydration and rearrangement using l-Histidine and d-…
Number of citations: 2 www.sciencedirect.com
AA Hassan, AA Aly, HN Tawfeek - Advances in Heterocyclic Chemistry, 2018 - Elsevier
Indazoles (azaindoles) are heterocyclic compounds structurally related to indoles and can be viewed as indole isosteres. The indazole moiety is a 10-π electron aromatic heterocyclic …
Number of citations: 8 www.sciencedirect.com
F Anizon, P Moreau - ARKIVOC: Online Journal of Organic Chemistry, 2020 - arkat-usa.org
Heteroaromatics constitute an important class of organic compounds with wide-ranging applications. This account, including patent literature, describes reported synthetic methods …
Number of citations: 1 www.arkat-usa.org
N Abad, Y Ramli, W Ettahiri, S Ferfra - Moroccan Journal of …, 2020 - revues.imist.ma
Quinoxaline constitutes a fused heterocycle compoundcontaining pyrazine and benzene moieties, has gained a significant attention in the field of bioorganic and medicinal chemistry. …
Number of citations: 4 revues.imist.ma
A Teniou, M Ghallia - archives.umc.edu.dz
Je voudrais remercier les personnes les plus importants à mes yeux, sans eux rien de tout cela n’aurait été possible, à savoir: mes chers parents, ma sœur Nawel, mes frères: fares, …
Number of citations: 0 archives.umc.edu.dz

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